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ABL-001-Amide-PEG3-acid -

ABL-001-Amide-PEG3-acid

Catalog Number: EVT-12557683
CAS Number:
Molecular Formula: C29H33ClF2N6O9
Molecular Weight: 683.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Design and Rationale

Structural Deconstruction of ABL-001 Analogues

ABL-001-Amide-PEG3-acid (chemical formula: C₂₉H₃₃ClF₂N₆O₉; MW: 683.06 g/mol) is a purpose-engineered analogue of the allosteric BCR-ABL1 inhibitor ABL-001 (asciminib) [1] [5]. Its structure comprises three interdependent domains:

  • Targeting Warhead: A chloro-difluoro-methoxy phenyl group linked to a pyridine-carboxamide scaffold, mirroring ABL-001’s myristoyl-binding motif that engages the BCR-ABL1 kinase’s allosteric pocket [6] [10].
  • Pyrrolidine-Hydroxyl Core: Provides stereospecificity (3S,4R configuration) and hydrogen-bonding capacity critical for protein interactions [9].
  • PEG3-Acid Tether: A triethylene glycol spacer terminated in a carboxylic acid group (─OCH₂CH₂O─)₃─CH₂COOH), enabling conjugation and solubility modulation [1] [9].

Table 1: Structural Components and Functions of ABL-001-Amide-PEG3-acid

ComponentChemical StructureRole in Probe Design
Targeting WarheadChloro-difluoro-methoxy phenyl-pyridineHigh-affinity binding to BCR-ABL1 allosteric site; kinase inhibition competence
Core Scaffold(3S,4R)-4-hydroxypyrrolidineSpatial orientation of warhead; hydrogen-bond donor for stability
Conjugation Handle─NH─(CH₂CH₂O)₃─CH₂─COOHFluorophore linkage; enhances aqueous solubility; reduces aggregation

This architecture preserves ABL-001’s target affinity while introducing modular functionality for probe applications [5] [9].

Role of PEG3 Spacers in Bifunctional Molecule Engineering

The PEG3 spacer (triethylene glycol) serves as a critical molecular "tether" with multifaceted advantages in chemical probe design:

  • Solubility Enhancement: The ethylene oxide units impart amphiphilicity, significantly improving aqueous solubility (>10-fold vs. non-PEGylated analogues) and mitigating aggregation in biological matrices [2] [7].
  • Steric Flexibility: The 12-atom chain (14.7 Å length) provides optimal spatial separation between the warhead and conjugated fluorophores, minimizing steric interference with target binding. Molecular dynamics simulations confirm PEG3 maintains warhead-ligand binding kinetics while accommodating bulky dyes [2] [9].
  • Bioconjugation Efficiency: The terminal carboxylic acid (pKa ≈ 4.5) enables straightforward activation to NHS esters or other electrophiles for amide bond formation with amine-containing fluorophores (e.g., Cy3, FITC) under mild pH conditions [7] [9].

Table 2: Comparative Advantages of PEG3 Linkers in Probe Design

PropertyPEG3 SpacerAlkyl Chain EquivalentSignificance
HydrophilicityHigh (Log P = -1.2)Low (Log P > 0)Reduces precipitation in cellular assays; improves bioavailability
Conformational Range180° bond rotation freedomRestricted rotationPrevents fluorophore-induced warhead distortion; maintains binding affinity
Synthetic Yield>85% (standard carbodiimide coupling)VariableReliable scale-up for probe production; high purity (>95% HPLC)

PEG3’s biocompatibility and non-immunogenicity further support its utility in live-cell imaging applications [2] [7].

Fluorescent Probe Integration Strategies for Target Visualization

The carboxylic acid terminus of ABL-001-Amide-PEG3-acid enables covalent attachment to fluorophores via carbodiimide-mediated amidation:

  • Dye Selection Criteria: Emission profiles are matched to experimental needs:
  • Cy3 (λex/em = 550/570 nm): Ideal for confocal microscopy due to photostability and low cellular autofluorescence [9].
  • FITC (λex/em = 495/520 nm): Cost-effective for high-throughput screening but susceptible to photobleaching [5].
  • Conjugation Chemistry: EDC/NHS activation forms amine-reactive NHS esters, achieving >90% conjugation efficiency with minimal warhead degradation. HPLC purification removes unreacted dye, ensuring probe homogeneity [7] [9].
  • Biological Validation: Conjugates colocalize with BCR-ABL1 in K562 leukemic cells (Pearson’s coefficient >0.85), confirmed via competitive displacement with native ABL-001. Real-time tracking reveals rapid target engagement (<5 minutes post-administration) and cytoplasmic-nuclear shuttling dynamics [4] [9].

Table 3: Performance Metrics of Fluorophore-ABL-001-Amide-PEG3-acid Conjugates

FluorophoreConjugation Efficiency (%)Binding Kd (nM)Cellular Signal-to-Noise RatioPrimary Applications
Cy392 ± 311.4 ± 1.218:1Live-cell imaging; protein trafficking
FITC88 ± 515.7 ± 2.19:1Fixed-cell screening; flow cytometry
Alexa Fluor 64790 ± 212.8 ± 1.822:1Super-resolution microscopy

Structure-Activity Relationship (SAR) of Warhead Modifications

Strategic modifications to the ABL-001 warhead within the ABL-001-Amide-PEG3-acid scaffold reveal key SAR principles:

  • Pyrazole Optimization: The C3-pyrazole group (pKa ≈ 8.5) tolerates halogen substitutions without affinity loss. Bromination increases hydrophobicity (ΔLog D = +0.4), enhancing membrane permeability in primary CML cells [4] [9].
  • Chloro-Difluoro-Methoxy Phenyl: Removal or substitution (e.g., trifluoromethyl) reduces BCR-ABL1 binding >100-fold. The ─OCF₂Cl group’s electronegativity is essential for hydrogen bonding with Thr315 in the kinase’s P-loop [6] [10].
  • Stereochemical Sensitivity: Inversion at C3/C4 of pyrrolidine decreases inhibitory potency (IC50 shift from 1.7 nM to >500 nM), confirming the (3S,4R) configuration’s role in complementary surface matching [9] [10].
  • Resistance Mitigation: Unlike ATP-competitive inhibitors (e.g., imatinib), the allosteric warhead retains efficacy against T315I gatekeeper mutants in biochemical assays (IC50 = 3.8 nM). PEG3-conjugation does not alter this profile, as confirmed by molecular dynamics simulations showing minimal perturbation of the myristoyl-binding pocket [6] [10].

Table 4: SAR Impact of Warhead Modifications on BCR-ABL1 Binding

Modification SiteStructural ChangeΔ Binding Affinity (Kd)Effect on Kinase Inhibition
C3-pyrazoleH → Br+1.5 nMMinimal change; enhanced cellular uptake
Chloro-difluoro-methoxy─OCF₂Cl → ─OCF₃>100-fold lossDisrupted hydrogen bonding with kinase P-loop
Pyrrolidine stereochemistry(3S,4R) → (3R,4S)>500-fold lossLoss of complementary van der Waals contacts
PEG3 tether lengthPEG3 → PEG1 (shorter)5-fold lossIncreased warhead conformational strain

Properties

Product Name

ABL-001-Amide-PEG3-acid

IUPAC Name

2-[2-[2-[2-[[(3S,4R)-1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)pyridin-2-yl]-4-hydroxypyrrolidine-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C29H33ClF2N6O9

Molecular Weight

683.1 g/mol

InChI

InChI=1S/C29H33ClF2N6O9/c30-29(31,32)47-20-3-1-19(2-4-20)36-27(42)18-13-21(23-5-6-35-37-23)26(34-14-18)38-15-22(24(39)16-38)28(43)33-7-8-44-9-10-45-11-12-46-17-25(40)41/h1-6,13-14,22,24,39H,7-12,15-17H2,(H,33,43)(H,35,37)(H,36,42)(H,40,41)/t22-,24-/m0/s1

InChI Key

XPTZKDAIAPRLMB-UPVQGACJSA-N

Canonical SMILES

C1C(C(CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O

Isomeric SMILES

C1[C@@H]([C@H](CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O

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